ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate
CAS No.: 1946813-91-7
Cat. No.: VC7245776
Molecular Formula: C8H13N3O2
Molecular Weight: 183.211
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1946813-91-7 |
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Molecular Formula | C8H13N3O2 |
Molecular Weight | 183.211 |
IUPAC Name | ethyl 3-(aminomethyl)-1-methylpyrazole-4-carboxylate |
Standard InChI | InChI=1S/C8H13N3O2/c1-3-13-8(12)6-5-11(2)10-7(6)4-9/h5H,3-4,9H2,1-2H3 |
Standard InChI Key | ZRVROEAXFBKWAX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN(N=C1CN)C |
Introduction
Structural and Molecular Characteristics
Molecular Framework and Nomenclature
The compound’s IUPAC name, ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate, reflects its pyrazole backbone with three functional groups:
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1-Methyl group: Substituted at the pyrazole ring’s nitrogen atom to stabilize tautomeric forms .
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3-Aminomethyl group (-CH2NH2): Introduces a primary amine moiety, enhancing solubility and reactivity compared to simpler amino analogs .
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4-Ethyl ester (-COOEt): A common prodrug strategy to improve bioavailability and metabolic stability .
Molecular Formula and Weight
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Formula:
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Molecular weight: 195.21 g/mol
Key Structural Differences from Analogs
Compared to ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 21230-43-3), the substitution of the 3-amino group (-NH2) with an aminomethyl group (-CH2NH2) alters electronic distribution and steric effects, potentially influencing reactivity and biological activity .
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis for ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate is documented, analogous routes from CAS 21230-43-3 suggest a multi-step process:
Step 1: Formation of Pyrazole Core
Methylhydrazine reacts with aldehydes (e.g., p-anisaldehyde) under Dean-Stark conditions to form hydrazones, followed by cyclization with ethyl ethoxymethylenecyanoacetate .
Parameter | Value | Source |
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Temperature | 80–200°C | |
Solvent | Benzene, ethanol, chloroform | |
Catalysts/Reagents | Thiourea, hydrochloric acid |
Yield Optimization: Analogs report yields up to 95% under optimized conditions (e.g., urea melt at 200°C) .
Physicochemical Properties
Experimental and Predicted Data
Extrapolated from CAS 21230-43-3 and 6994-25-8 :
Spectroscopic Data:
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NMR (DMSO-d6): Expected signals at δ 1.3 (t, -CH2CH3), δ 3.8 (s, N-CH3), δ 4.2 (q, -OCH2), δ 3.6 (s, -CH2NH2) .
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IR: Stretching vibrations at 3300 cm (N-H), 1720 cm (C=O ester) .
Pharmacological and Biological Activity
Drug Likeness and ADMET Profiles
Predicted using SwissADME and extrapolated from analogs :
Parameter | Value | Implication |
---|---|---|
GI Absorption | High | Oral bioavailability |
BBB Permeation | No | CNS inactivity |
CYP Inhibition | None | Low drug interactions |
Lipinski Violations | 0 | Drug-like |
Hazard Statement | Precautionary Measure |
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H302 (Harmful if swallowed) | Avoid ingestion |
H315 (Skin irritation) | Use gloves |
H319 (Eye irritation) | Wear goggles |
Storage: 2–8°C in airtight, light-sensitive containers .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
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Allopurinol Analogs: Used in gout treatment; aminomethyl variants may improve urate-lowering efficacy .
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Anticancer Agents: Pyrazole cores are prevalent in kinase inhibitors (e.g., crizotinib analogs) .
Patent Analysis
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